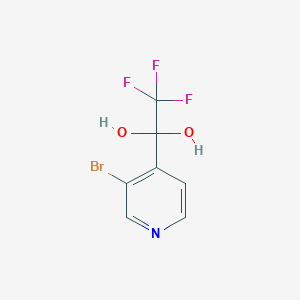
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a bromopyridine moiety and a trifluoroethane diol group
Preparation Methods
The synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors
Reaction Conditions: The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various organofluorine compounds.
Biology: In biological research, the compound is used to study the effects of organofluorine compounds on biological systems. It may also be used in the development of fluorinated pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique chemical properties make it a valuable candidate for drug design and discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may also be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with molecular targets and pathways in biological systems:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins in biological systems. Its bromopyridine moiety and trifluoroethane diol group allow it to form specific interactions with these targets.
Pathways Involved: The compound may modulate various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. Its effects on these pathways depend on its specific interactions with molecular targets.
Comparison with Similar Compounds
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(3-bromopyridin-4-yl)ethanol, 3-(3-bromopyridin-4-yl)prop-2-en-1-ol, and other bromopyridine derivatives.
Uniqueness: The presence of the trifluoroethane diol group in this compound distinguishes it from other bromopyridine derivatives. This group imparts unique chemical properties, such as increased lipophilicity and stability, making it valuable for various applications.
Properties
Molecular Formula |
C7H5BrF3NO2 |
|---|---|
Molecular Weight |
272.02 g/mol |
IUPAC Name |
1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C7H5BrF3NO2/c8-5-3-12-2-1-4(5)6(13,14)7(9,10)11/h1-3,13-14H |
InChI Key |
BZSLWRSIMJJBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(C(F)(F)F)(O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















